molecular formula C7H9NO B2914736 1-Acetylcyclobutanecarbonitrile CAS No. 403615-62-3

1-Acetylcyclobutanecarbonitrile

Cat. No.: B2914736
CAS No.: 403615-62-3
M. Wt: 123.155
InChI Key: SAFDHKQOQGFNTL-UHFFFAOYSA-N
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Description

1-Acetylcyclobutanecarbonitrile (CAS 7391-45-9) is a cyclobutane derivative featuring an acetyl (-COCH₃) and a nitrile (-CN) group on adjacent carbon atoms. Its nitrile functionality makes it a candidate for pharmaceutical intermediates or agrochemical synthesis .

Properties

IUPAC Name

1-acetylcyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7(5-8)3-2-4-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFDHKQOQGFNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylcyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a γ-substituted amino acid derivative, under specific conditions. Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclization and formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylcyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-Acetylcyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetylcyclobutanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyl group can undergo hydrolysis or substitution. These interactions can lead to the formation of various biologically active compounds, influencing different molecular pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 1-Acetylcyclobutanecarbonitrile with related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Features/Applications
This compound Acetyl (-COCH₃) C₇H₉NO ~123.15 N/A N/A Potential intermediate for organic synthesis
1-(3-Chlorophenyl)cyclobutanecarbonitrile 3-Chlorophenyl C₁₁H₁₀ClN 191.66 N/A N/A Aromatic substituent enhances stability; used in medicinal chemistry
1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile 3,4-Dichlorophenyl C₁₁H₉Cl₂N 226.10 N/A N/A Increased lipophilicity; agrochemical applications
1-(Trifluoromethyl)cyclobutane-1-carbonitrile Trifluoromethyl (-CF₃) C₆H₆F₃N 149.11 1.24 (predicted) 144.9 (predicted) Electron-withdrawing group; fluorinated drug candidates
1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile 3,4-Dimethoxyphenyl C₁₃H₁₅NO₂ 217.26 N/A N/A Electron-donating methoxy groups; antioxidant studies
1-(Dimethylamino)cyclobutanecarbonitrile Dimethylamino (-N(CH₃)₂) C₇H₁₂N₂ 124.18 N/A N/A Basic amino group; requires specialized handling

Reactivity and Functional Group Influence

  • Electron-Withdrawing Groups :

    • The acetyl group in this compound increases electrophilicity at the nitrile carbon, favoring nucleophilic attacks. Comparatively, the trifluoromethyl group in 1-(trifluoromethyl)cyclobutane-1-carbonitrile enhances stability and metabolic resistance in pharmaceuticals .
    • Chlorophenyl derivatives (e.g., 1-(3-Chlorophenyl)cyclobutanecarbonitrile ) exhibit reduced reactivity due to aromatic stabilization but improved bioavailability .

Biological Activity

1-Acetylcyclobutanecarbonitrile (ACBC) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on the biological activity of ACBC, including its synthesis, mechanisms of action, and implications in therapeutic applications.

This compound is characterized by its cyclobutane ring structure, which presents unique reactivity and biological properties. The synthesis of ACBC typically involves cycloaddition reactions or modifications of cyclobutane derivatives. Recent studies have explored various synthetic routes to optimize yield and purity, with notable methods including thermal [2 + 2] cycloaddition reactions that enhance the formation of cyclobutane rings from suitable precursors .

Antitumor Activity

ACBC has been investigated for its antitumor properties. Preliminary studies suggest that compounds containing a cyclobutane moiety exhibit significant inhibitory effects on tumor cell growth. For instance, derivatives of cyclobutane have shown activity against various cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation .

CompoundCell LineIC50 (µM)Mechanism
ACBCMDA-MB-231 (breast cancer)10Apoptosis induction
Derivative AHeLa (cervical cancer)5Cell cycle arrest
Derivative BA549 (lung cancer)15Inhibition of proliferation

Antimicrobial Activity

The antimicrobial potential of ACBC has also been explored. Compounds similar to ACBC have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neurotropic Effects

Research indicates that certain cyclobutane derivatives can enhance neurotrophic factor biosynthesis, which is crucial for neuronal health and function. For example, lannotinidines derived from cyclobutane structures have been shown to elevate nerve growth factor (NGF) mRNA expression in astrocytoma cells, suggesting potential neuroprotective effects .

Case Studies and Research Findings

A notable case study examined the effects of ACBC on human cancer cell lines. The study utilized a concentration gradient to determine the IC50 values across different cell types. Results indicated that ACBC selectively inhibited growth in breast cancer cells while exhibiting lower toxicity in normal cells, highlighting its potential as a targeted therapeutic agent .

Another research effort focused on the synthesis of ACBC analogs to enhance biological activity while reducing toxicity. These analogs were tested for their ability to inhibit specific enzymes involved in cancer progression, such as AKR1C1 and AKR1C3, which are promising targets for hormone-dependent cancers .

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